1,2-Diphenylquinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,2-diphenylquinazolin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-14H |
InChI Key |
VRSHCNSHJLWGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 |
Origin of Product |
United States |
Historical Context and Evolution of Quinazolinone Chemistry in Academic Research
The journey of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative. nih.gov However, it was the synthesis of quinazoline (B50416) itself by Bischler and Lang, and later a more practical method by Gabriel in 1903, that laid the groundwork for broader exploration. nih.gov The name "quinazoline" was proposed by Widdege and has since become a cornerstone in heterocyclic chemistry. nih.govmdpi.com
Initially, research was driven by the desire to understand the fundamental reactivity and properties of this novel heterocyclic system. Early methods, such as the Niementowski synthesis, which involves the reaction of anthranilic acid with amides, were pivotal in accessing a variety of quinazolinone structures. nih.govmdpi.com Over the decades, the field has witnessed a significant evolution in synthetic methodologies, with the development of more efficient and versatile techniques. These include microwave-assisted syntheses and multi-component reactions that allow for the rapid generation of diverse quinazolinone libraries. mdpi.comresearchgate.net
The discovery of the diverse biological activities associated with the quinazolinone core marked a significant turning point in its research trajectory. nih.govresearchgate.net Naturally occurring quinazolinone alkaloids, such as febrifugine (B1672321) and isofebrifugine (B1241856) isolated from the Chinese medicinal plant Dichroa febrifuga, demonstrated potent antimalarial properties, sparking immense interest in their synthetic analogues. ipinnovative.com This led to a paradigm shift, with research increasingly focusing on the medicinal chemistry applications of quinazolinones. Today, the quinazolinone scaffold is recognized as a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net
Rationale for Focused Academic Research on 1,2 Diphenylquinazolin 4 1h One
The academic spotlight on 1,2-Diphenylquinazolin-4(1H)-one stems from a confluence of its distinct structural features and the broad spectrum of biological activities exhibited by its derivatives. The presence of two phenyl groups at the 1 and 2 positions of the quinazolinone core imparts specific steric and electronic properties that influence its molecular interactions and potential as a therapeutic agent.
The rationale for this focused research can be attributed to several key factors:
Synthetic Accessibility and Versatility: The synthesis of this compound and its derivatives is readily achievable through various established and novel synthetic routes. One common method involves the cyclization of appropriately substituted anthranilamides with acid chlorides. nih.gov More contemporary approaches, such as copper-catalyzed domino reactions of alkyl halides and anthranilamides, offer high yields and broad functional group tolerance, facilitating the creation of diverse analogues for structure-activity relationship (SAR) studies. organic-chemistry.org
Diverse Biological Activities: The core structure of this compound serves as a versatile scaffold for developing compounds with a wide array of pharmacological effects. Research has demonstrated that derivatives of this compound exhibit significant potential in various therapeutic areas. For instance, certain analogues have been identified as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy due to its role in tumor progression and drug resistance. nih.gov
Lipophilicity and CNS Penetration: The lipophilic nature of the this compound structure is a significant advantage, particularly for targeting the central nervous system (CNS). mdpi.com This property facilitates the penetration of the blood-brain barrier, making its derivatives promising candidates for the development of drugs for neurological disorders. mdpi.com
Current Academic Research Trends and Future Directions for 1,2 Diphenylquinazolin 4 1h One Derivatives
Established Synthetic Pathways for Quinazolin-4(1H)-ones Relevant to this compound
The synthesis of the quinazolin-4(1H)-one core, the foundational structure for this compound, has been extensively studied. Several classical methods provide versatile routes to this important heterocyclic system.
Cyclization Reactions from Anthranilic Acid Derivatives
A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. These methods typically involve the condensation of an anthranilic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring.
One of the most traditional and straightforward methods is the Niementowski reaction, which involves heating anthranilic acid with an excess of formamide. This reaction proceeds via the formation of two water molecules to yield quinazolin-4-one. generis-publishing.com Variations of this method have been developed to improve yields, with some approaches achieving up to 96% yield by optimizing reaction conditions such as temperature and reactant ratios. generis-publishing.com
Another common strategy involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure. For instance, anthranilic acid can be condensed with chloroacetyl chloride to produce an N-acyl anthranilic acid intermediate. Subsequent dehydration with acetic anhydride (B1165640) leads to the formation of a benzoxazinone (B8607429) intermediate, which can then be treated with an amine to yield the desired quinazolinone derivative. nih.gov This approach is highly versatile, allowing for the introduction of various substituents at the 2 and 3 positions of the quinazolinone ring. nih.govnih.gov
The fusion of anthranilic acid with urea (B33335) is another established method that leads to the formation of 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov Similarly, o-ureidobenzoic acids, prepared from anthranilic acid and potassium cyanate (B1221674), can be cyclized to produce quinazoline-2,4(1H,3H)-diones. nih.govjst.go.jp An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using water as the solvent, where anthranilic acid derivatives react with potassium cyanate to form urea derivatives that are subsequently cyclized. jst.go.jp
The following table summarizes key cyclization reactions starting from anthranilic acid derivatives:
| Starting Material | Reagent(s) | Product | Key Features |
| Anthranilic acid | Formamide | Quinazolin-4-one | Niementowski reaction, high temperatures. generis-publishing.com |
| Anthranilic acid | Chloroacetyl chloride, then Acetic Anhydride and an amine | 2-substituted-quinazolin-4-one | Versatile for introducing substituents. nih.gov |
| Anthranilic acid | Urea | 1,2,3,4-tetrahydro-2,4-dioxoquinazoline | Fusion reaction. nih.gov |
| Anthranilic acid | Potassium cyanate | o-Ureidobenzoic acid (intermediate) | Leads to quinazoline-2,4(1H,3H)-diones. nih.govjst.go.jp |
| 2-Nitrobenzoic acid derivatives | Formamide, In(III) or Bi(III) salts | 4(3H)-Quinazolinones | One-pot reductive N-heterocyclization. arkat-usa.org |
Nucleophilic Substitution Reactions in Quinazolinone Synthesis
Nucleophilic substitution reactions are pivotal in both the synthesis and functionalization of the quinazolinone scaffold. These reactions often involve the displacement of a leaving group on the quinazoline (B50416) ring by a nucleophile.
A common strategy involves the use of a 4-chloroquinazoline (B184009) intermediate. For example, 2-phenylquinazolin-4(3H)-one can be treated with phosphorus oxychloride to yield 4-chloro-2-phenylquinazoline. This intermediate can then react with various amines to afford N-substituted-2-phenylquinazolin-4(3H)-ones. nih.gov This method allows for the introduction of a wide range of substituents at the 4-position of the quinazoline ring.
In another example, the synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved by reacting a 2-propyl-1,3-benzoxazin-4-one with primary amines like aniline (B41778) or benzylamine. This reaction proceeds through nucleophilic substitution at the carbonyl carbon, followed by dehydration to form the quinazolinone ring. nih.gov Further functionalization can be achieved through subsequent nucleophilic substitution reactions. For instance, bromination of the propyl side chain at position 2, followed by treatment with phenylhydrazine, results in the displacement of the bromine atom. nih.gov
The reactivity of different positions on the quinazoline ring towards nucleophiles can be exploited for regioselective synthesis. For instance, in 2,4-dichloroquinazolines, the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. nih.gov This selectivity allows for the sequential introduction of different substituents.
The following table provides examples of nucleophilic substitution reactions in quinazolinone synthesis:
| Substrate | Nucleophile/Reagent | Product | Key Features |
| 4-Chloro-2-phenylquinazoline | Various amines | N-substituted-2-phenylquinazolin-4(3H)-ones | Introduction of substituents at the 4-position. nih.gov |
| 2-Propyl-1,3-benzoxazin-4-one | Aniline or Benzylamine | 2-Propyl-3-phenyl/benzyl-quinazolin-4-one | Synthesis of 2,3-disubstituted quinazolinones. nih.gov |
| 2,4-Dichloroquinazoline | Various nucleophiles | 4-substituted-2-chloroquinazolines | Regioselective substitution at the C-4 position. nih.gov |
| 2-halobenzamides | Nitriles, tBuOK | Quinazolin-4(3H)-ones | Copper-catalyzed nucleophilic addition followed by SNAr. organic-chemistry.org |
Palladium-Catalyzed Coupling Procedures for Substituted Quinazolinones
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly substituted quinazolinones, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is widely employed for the arylation of the quinazoline core. For instance, bromo-substituted quinazolines can be coupled with arylboronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), and a base like sodium carbonate. mdpi.com This methodology has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.comresearchgate.net
Regioselective palladium-catalyzed cross-coupling reactions are particularly valuable for the synthesis of polysubstituted quinazolines. In the case of 2,4,7-trichloroquinazoline, a sequential strategy can be employed. By temporarily deactivating the highly reactive C-4 position with a thioether, regioselective Suzuki coupling can be achieved at the C-2 position. Subsequent functionalization at the C-4 and C-7 positions can then be performed to access trifunctionalized quinazolines. nih.gov
Palladium catalysis can also be used for the direct C-H activation and functionalization of the quinazolinone scaffold. For example, the palladium-catalyzed oxidative homocoupling of 2-arylquinazolinones has been developed for the construction of biaryls via C-H bond activation, offering a highly efficient and atom-economical route to new structures with two quinazolinone units. researchgate.net
The following table highlights key palladium-catalyzed coupling reactions for quinazolinone synthesis:
| Substrate | Coupling Partner | Catalyst/Reagents | Product | Key Features |
| Bromo-substituted quinazolines | Arylboronic acid pinacol ester | Pd(dppf)Cl2, Na2CO3, Bu4NBr | Aryl-substituted quinazolines | Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net |
| 2,4,7-Trichloroquinazoline | Arylboronic acids | Palladium catalyst | Polysubstituted quinazolines | Regioselective sequential coupling. nih.gov |
| 2-Arylquinazolinones | - | Palladium catalyst | Biaryls with two quinazolinone units | Oxidative C-H activation/homocoupling. researchgate.net |
| o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia (B1221849) | - | Palladium catalyst | Polycyclic quinazolinones | Ugi-4CR followed by intramolecular N-arylation. nih.govacs.org |
Multi-component Reaction Approaches for Quinazolinone Scaffold Assembly
Multi-component reactions (MCRs) have gained prominence in the synthesis of complex molecules like quinazolinones due to their high efficiency, atom economy, and the ability to generate structural diversity in a single step. nih.gov
One notable MCR is the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions, catalyzed by sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), to produce quinazolinones. orgchemres.org Another three-component reaction involves 2-azidobenzaldehyde, anthranilamide, and terminal alkynes, catalyzed by copper, to yield 1,2,3-triazolyl-quinazolinones. The reaction conditions can be tuned to selectively produce either the quinazolinone or the dihydroquinazolinone derivative. mdpi.com
The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones. In one approach, an ammonia-Ugi-4CR using o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia is followed by a palladium-catalyzed intramolecular N-arylation to form the desired polycyclic products. nih.govacs.org An alternative Ugi-based protocol utilizes cyanamide (B42294) as the amine component, followed by a radical cyclization to construct the polycyclic quinazolinone scaffold. nih.gov
A sustainable MCR strategy for synthesizing quinazolinones employs a magnetically recoverable palladium catalyst. This method involves the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide (B116534) in an environmentally friendly PEG/water solvent system. The catalyst exhibits high activity and can be easily recovered and reused, making this a green synthetic route. frontiersin.org
The table below summarizes various multi-component reactions for quinazolinone synthesis:
| Components | Catalyst/Conditions | Product | Key Features |
| Aromatic aldehydes, isatoic anhydride, urea | SBA-Pr-SO3H, solvent-free | Quinazolinones | One-pot, three-component reaction. orgchemres.org |
| 2-Azidobenzaldehyde, anthranilamide, terminal alkynes | CuI, Et3N, DMSO | 1,2,3-Triazolyl-quinazolinones | Three-component reaction with tunable selectivity. mdpi.com |
| o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium catalyst (for cyclization) | Polycyclic quinazolinones | Ugi-4CR followed by intramolecular N-arylation. nih.govacs.org |
| Aryl/heteroaryl iodides, carbonyl source, 2-aminobenzamide | Magnetically recoverable palladium catalyst, PEG/water | Quinazolinones | Sustainable MCR with recyclable catalyst. frontiersin.org |
Novel Synthetic Methodologies for the this compound Scaffold
Recent research has focused on developing novel and more efficient methods for the synthesis of the this compound scaffold and its analogues. These methods often aim to improve yields, reduce reaction steps, and employ more environmentally friendly conditions.
One such method involves a copper-catalyzed reaction of 2-aminobenzonitrile (B23959) with benzaldehyde (B42025) and aniline. This one-pot, three-component reaction provides a direct route to 1,2-diphenyl-1,4-dihydroquinazolin-4-imine, which can be subsequently hydrolyzed to afford this compound.
Another innovative approach is the iodine-catalyzed aerobic oxidative annulation of 2-aminobenzophenones with benzylamines. This reaction proceeds under mild conditions and utilizes molecular oxygen as the terminal oxidant, making it a greener alternative to traditional methods that often require stoichiometric amounts of harsh oxidants.
Furthermore, a transition-metal-free synthesis of quinazolin-4-ones has been developed using a Cs2CO3-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization in dimethyl sulfoxide (B87167). acs.org While not specific to the 1,2-diphenyl derivative, this methodology could potentially be adapted for its synthesis.
A general procedure for synthesizing quinazolin-4(1H)-ones involves the reaction of a benzamide (B126) with an amidine in the presence of Cu(OAc)2 in DMSO at 90 °C under air. rsc.org This method has been used to synthesize 7-methoxy-1,2-diphenylquinazolin-4(1H)-one in a 27% yield. rsc.org
Derivatization and Functionalization Strategies of the this compound Core
Once the this compound core is synthesized, further derivatization and functionalization can be carried out to explore structure-activity relationships and develop new compounds with desired properties.
Electrophilic substitution reactions, such as nitration, can be used to introduce functional groups onto the phenyl rings. For example, nitration of the quinazoline ring system typically occurs at the 6-position. nih.gov
Palladium-catalyzed cross-coupling reactions, as discussed earlier, are also powerful tools for the derivatization of the this compound core. For instance, if a bromo or iodo substituent is present on one of the phenyl rings, Suzuki, Heck, or Sonogashira coupling reactions can be employed to introduce new aryl, vinyl, or alkynyl groups, respectively.
The nitrogen atom at the 1-position can also be a site for functionalization. For example, alkylation reactions can be performed to introduce various alkyl groups.
Substitution at the Phenyl Moieties of this compound
Modifications to the phenyl rings at the N-1 and C-2 positions of the quinazolinone core are crucial for developing analogues with diverse properties. These substitutions can influence the molecule's electronic and steric characteristics.
One common strategy involves the use of substituted starting materials. For instance, the synthesis of 2,6-disubstituted-3H-quinazolin-4-ones begins with the acylation of commercially available 6-bromoanthranilic acid with various acid chlorides. This is followed by dehydration to form a benzoxazinone intermediate, which then undergoes condensation with an appropriate amine and subsequent intramolecular dehydrative cyclization. nih.gov
Another approach is the one-pot, three-component assembly reaction of anthranilates, arenediazonium salts, and nitriles. This method allows for the synthesis of 3-arylquinazolin-4(3H)-ones with various substituents on the aryl group. acs.org The reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization. acs.org
Furthermore, the synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved starting from substituted benzoic acids, such as 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid. These are converted to their corresponding anhydrides and reacted with substituted 2-aminobenzoic acids to introduce diversity at the C-2 position. nih.gov
A variety of substituted analogues have been synthesized and studied. For example, derivatives with a 2-chlorophenyl moiety at the C-2 position and various heterocyclic groups at the C-6 position have been prepared. nih.gov Similarly, analogues with different substituents on the phenyl ring at the N-1 position have been synthesized to explore their structure-activity relationships. nih.gov
Table 1: Examples of Substituted this compound Analogues
| Compound | Substituent at C-2 | Substituent at C-6 | Reference |
| 3-methyl-2,6-diphenylquinazolin-4(3H)-one | Phenyl | Phenyl | nih.gov |
| 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | 2-chlorophenyl | Phenyl | nih.gov |
| 2-(2-Methoxyphenyl)-8-nitroquinazolin-4(3H)-one | 2-Methoxyphenyl | H (nitro at C-8) | nih.gov |
| 2-(3-Methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one | 3-Methoxynaphthalen-2-yl | H (nitro at C-8) | nih.gov |
Modifications on the Quinazolinone Heterocyclic Core of this compound
Altering the quinazolinone heterocyclic core itself is another important synthetic strategy. This can involve introducing different substituents onto the quinazolinone ring system or even modifying the ring structure.
For instance, the synthesis of quinazolin-2,4(1H,3H)-dione derivatives allows for substitutions at both the N-1 and N-3 positions. nih.govmdpi.com These can be prepared from anthranilic acid, followed by N-alkylation and subsequent reactions to introduce various heterocyclic moieties. nih.gov
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones represents another modification of the core structure. These compounds can be prepared through solvent-free condensation of an anthranilamide with a ketone. mdpi.com Greener methods using deep eutectic solvents have also been developed for the synthesis of these dihydro-derivatives. researchgate.net
Furthermore, the introduction of a thio-group at the C-2 position leads to quinazoline-2(1H)-thiones, which can be synthesized efficiently in green solvents like eucalyptol. researchgate.net
Table 2: Examples of Modifications on the Quinazolinone Heterocyclic Core
| Core Structure | Synthetic Method | Key Features | Reference |
| Quinazolin-2,4(1H,3H)-dione | N-alkylation of quinazoline-2,4(1H,3H)-dione followed by cyclization reactions | Allows for substitution at N-1 and N-3 positions with heterocyclic moieties. | nih.govmdpi.com |
| 2,3-Dihydroquinazolin-4(1H)-one | Solvent-free condensation of anthranilamide and a ketone | Creates a saturated bond between N-3 and C-4. | mdpi.com |
| Quinazoline-2(1H)-thione | Reaction of isothiocyanates in green solvents | Introduces a sulfur atom at the C-2 position. | researchgate.net |
| 3,4-Dihydropyrimidine-2(1H)-one linked to 2-mercapto-3-phenyl-4(3H)-quinazolinone | Nucleophilic substitution reaction | Links a dihydropyrimidineone moiety to the quinazolinone core via a sulfur bridge. | researchgate.net |
Hybridization Strategies of Quinazolinone with Other Pharmacophores
Molecular hybridization, the strategy of combining two or more pharmacologically active molecules into a single structure, has been widely applied to quinazolinone scaffolds. researchgate.netnih.govnih.gov This approach aims to develop new therapeutic agents with improved potency and potentially reduced drug resistance. researchgate.netnih.govnih.gov
Various pharmacophores have been linked to the quinazolinone core, including:
Triazole: Triazole and quinazolinone scaffolds have been linked through a 2-thioacetamido linkage. rsc.org
Indolin-2-one: Quinazolinone and indolin-2-one moieties have been combined through an imine linkage. rsc.orgresearchgate.net
Thiazolidin-4-one: These have been hybridized with quinazolinones via cyclocondensation of Schiff bases. nih.govresearchgate.net
Chalcone: Quinazoline-chalcone hybrids have been designed and synthesized. rsc.org
Oxadiazole: Quinazolinone-oxadiazole hybrids have been developed. rsc.org
Pyrazoline and Isoxazole (B147169): Quinazolinone-based isoxazole and isoxazoline (B3343090) derivatives have been synthesized. researchgate.net
Benzofuran, Imidazole, and Piperazine: These heterocycles have also been incorporated into quinazolinone hybrid structures. researchgate.netnih.gov
These hybrid molecules often exhibit a range of biological activities, and their synthesis allows for the exploration of structure-activity relationships to optimize their therapeutic potential. researchgate.netnih.govnih.gov
Table 3: Examples of Quinazolinone-Based Hybrids
| Hybrid Combination | Linkage Type | Reference |
| Quinazolinone-Triazole | 2-Thioacetamido | rsc.org |
| Quinazolinone-Indolin-2-one | Imine | rsc.orgresearchgate.net |
| Quinazolinone-Thiazolidin-4-one | Cyclocondensation of Schiff base | nih.govresearchgate.net |
| Quinazolinone-Chalcone | Various synthetic routes | rsc.org |
| Quinazolinone-Oxadiazole | Various synthetic routes | rsc.org |
Principles of Sustainable Synthesis in this compound Research
In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of quinazolinones. frontiersin.orgmdpi.comresearchgate.net These approaches align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key strategies in the sustainable synthesis of quinazolinones include:
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical route to complex molecules in a single step, reducing the number of synthetic operations and waste generation. frontiersin.org
Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) is a cornerstone of green quinazolinone synthesis. researchgate.netfrontiersin.orgresearchgate.net For example, a PEG/water solvent system has been successfully employed. frontiersin.org
Catalysis: The use of efficient and recyclable catalysts is crucial. frontiersin.orgacs.orgnih.gov
Magnetic Nanocatalysts: Magnetically recoverable catalysts, such as palladium supported on magnetic nanoparticles, allow for easy separation and reuse, enhancing cost-effectiveness and sustainability. frontiersin.orgnih.gov
Photocatalysis: Visible light-driven photocatalysis using systems like curcumin-sensitized titanium dioxide offers a renewable energy source for driving chemical reactions. mdpi.com
Nanocatalysts: Various nanocatalysts have been developed for the eco-friendly synthesis of quinazoline derivatives. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. researchgate.netnih.gov
Solvent-Free Conditions: Conducting reactions in the absence of a solvent, where possible, is an ideal green chemistry approach. researchgate.netmdpi.com
These sustainable methodologies not only provide more environmentally responsible routes to quinazolinones but also often offer advantages in terms of efficiency, cost-effectiveness, and operational simplicity. researchgate.netfrontiersin.org
Table 4: Green Chemistry Approaches in Quinazolinone Synthesis
| Green Chemistry Principle | Specific Method | Advantages | Reference |
| Atom Economy | Multicomponent Reactions | High efficiency, reduced waste | frontiersin.org |
| Safer Solvents | PEG/water, Deep Eutectic Solvents | Reduced toxicity, often biodegradable | researchgate.netfrontiersin.orgresearchgate.net |
| Catalysis | Magnetically recoverable palladium catalyst | Easy separation and reuse, cost-effective | frontiersin.orgnih.gov |
| Design for Energy Efficiency | Visible light-driven photocatalysis, Microwave irradiation | Use of renewable energy, reduced reaction times | mdpi.comresearchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of quinazolinone derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of hydrogen atoms in a molecule. In this compound, the protons on the fused benzene ring and the two phenyl substituents exhibit characteristic chemical shifts (δ), typically observed in the aromatic region (δ 6.5-9.0 ppm).
Due to the complex spin-spin coupling between adjacent protons, the signals for this compound often appear as overlapping multiplets. Detailed analysis of a sample in deuterated chloroform (CDCl₃) shows a complex pattern of signals. rsc.org The protons of the quinazolinone's benzene ring are typically found in the more downfield portion of this region, influenced by the electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms. The protons of the N-phenyl and C-phenyl rings resonate at slightly different frequencies depending on their electronic environment and spatial orientation. rsc.org
Table 1: ¹H NMR Spectral Data for this compound Data recorded on a 400 MHz spectrometer in CDCl₃. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Description |
| 8.72 – 8.02 | Multiplet | Aromatic Protons |
| 7.56 | Multiplet | Aromatic Protons |
| 7.51 – 7.38 | Multiplet | Aromatic Protons |
| 7.37 – 7.30 | Multiplet | Aromatic Protons |
| 7.26 – 7.09 | Multiplet | Aromatic Protons |
| 6.99 – 6.60 | Multiplet | Aromatic Protons |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The spectrum for this compound shows distinct signals for each unique carbon atom. The most downfield signal corresponds to the carbonyl carbon (C4) of the amide group, a key identifier for the quinazolinone structure, appearing at approximately δ 161.42 ppm. rsc.org The carbon atom at position 2 (C2), situated between two nitrogen atoms and bonded to a phenyl group, is also significantly deshielded. The remaining aromatic carbons appear in the δ 117-143 ppm range. rsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for this compound Data recorded on a 101 MHz spectrometer in CDCl₃. rsc.org
| Chemical Shift (δ) ppm | Tentative Assignment |
| 161.42 | C4 (C=O) |
| 142.49 | C2 |
| 138.09 | C8a |
| 135.00 | Quaternary Phenyl Carbon |
| 133.63 | Aromatic CH |
| 130.06 | Aromatic CH |
| 129.64 | Aromatic CH |
| 129.61 | Aromatic CH |
| 129.36 | Quaternary Phenyl Carbon |
| 128.27 | Aromatic CH |
| 127.78 | Aromatic CH |
| 126.38 | Aromatic CH |
| 119.48 | C4a |
| 117.20 | Aromatic CH |
For complex structures like substituted quinazolinones, one-dimensional NMR spectra can be challenging to interpret fully due to signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and provide definitive structural assignments.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of a quinazolinone derivative would show cross-peaks connecting the signals of neighboring aromatic protons, allowing for the sequential assignment of protons around each ring system. sapub.orgacgpubs.org
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. sapub.orgacgpubs.org This is crucial for unambiguously assigning carbon signals in the ¹³C NMR spectrum by linking them to their known proton counterparts.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. In quinazolinone research, NOESY is particularly valuable for determining the relative orientation of substituent groups. For instance, it can confirm the spatial relationship between the protons of the N1-phenyl group and the protons of the C2-phenyl group, providing critical insight into the molecule's conformation.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of a quinazolinone derivative is characterized by several key absorption bands. For 2,3-dihydroquinazolin-4(1H)-one derivatives, which share the core ring structure, the amide carbonyl (C=O) stretch is a prominent feature, typically appearing in the range of 1653–1688 cm⁻¹. nih.govnih.gov Other characteristic bands include those for the aromatic C=C bond stretching, C-N stretching, and aromatic C-H stretching.
Table 3: Characteristic FTIR Absorption Bands for Quinazolinone Derivatives
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3200–3000 | Aromatic C-H | Stretch |
| ~1680–1650 | Amide C=O | Stretch |
| ~1610–1580 | C=N / Aromatic C=C | Stretch |
| ~1500–1450 | Aromatic C=C | Stretch |
| ~1350–1250 | C-N | Stretch |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. rsc.org For this compound (C₂₀H₁₄N₂O), the calculated exact mass for the protonated molecule ([M+H]⁺) is 299.1179. Experimental analysis using electrospray ionization (ESI) yields a value of 299.1181, which is in excellent agreement with the calculated mass. rsc.org This high level of accuracy confirms the molecular formula and rules out other potential elemental compositions.
Table 4: HRMS Data for this compound
| Ion Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Technique |
| C₂₀H₁₅N₂O⁺ | 299.1179 | 299.1181 | ESI |
X-ray Crystallography for Definitive Solid-State Structural Analysis
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. Single crystals of this compound were grown and analyzed to reveal precise bond lengths, bond angles, and intermolecular interactions. rsc.org
The compound crystallizes in the triclinic system with a P-1 space group. rsc.org The crystallographic data provides definitive proof of the connectivity and conformation of the molecule, showing the relative orientations of the two phenyl rings with respect to the central quinazolinone scaffold. Such analyses are crucial for understanding packing forces and potential intermolecular interactions like hydrogen bonding or π–π stacking in the crystalline lattice.
Table 5: Crystal and Structure Refinement Data for this compound rsc.org
| Parameter | Value |
| CCDC Number | 1881814 |
| Empirical Formula | C₂₀H₁₄N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.624(3) |
| b (Å) | 8.992(3) |
| c (Å) | 13.312(4) |
| α (°) | 92.425(5) |
| β (°) | 103.464(5) |
| γ (°) | 118.016(4) |
| Volume (ų) | 872.4(5) |
| Z | 2 |
Advanced Spectroscopic Techniques for Investigating Photophysical Properties of Quinazolinones
The photophysical properties of quinazolinone derivatives, a class of heterocyclic compounds, are of significant interest due to their potential applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net Advanced spectroscopic techniques are crucial in elucidating the intricate excited-state dynamics, such as energy transfer and charge transfer processes, that govern their fluorescence and phosphorescence characteristics.
Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are powerful tools for probing these ultrafast phenomena. Time-resolved fluorescence spectroscopy allows for the determination of fluorescence lifetimes, providing insights into the rates of radiative and non-radiative decay pathways of the excited state. nih.gov Transient absorption spectroscopy, on the other hand, enables the detection and characterization of short-lived intermediate species, such as excited states and radicals, that are formed upon photoexcitation. This technique is instrumental in mapping the entire photochemical and photophysical relaxation pathway of a molecule.
The photophysical properties of quinazolinones are highly sensitive to their molecular structure, including the nature and position of substituents on the quinazoline core. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the quantum yields and fluorescence lifetimes. nih.govnih.gov The polarity of the solvent also plays a critical role, often leading to solvatochromic shifts in the emission spectra, which can be indicative of intramolecular charge transfer (ICT) character in the excited state. nih.gov
Detailed research into 2-aryl substituted quinazolin-4(3H)-ones has revealed that these compounds often exhibit fluorescence in the blue-green region of the spectrum. nih.gov The quantum yields of these compounds can be quite high, reaching up to 89% in certain cases, highlighting their potential as efficient emitters. nih.gov The fluorescence lifetimes of these derivatives are typically in the nanosecond range and can be influenced by both the substituent and the solvent. nih.gov
For example, studies on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones have shown that the nature of the donor fragment has a strong influence on the photophysical properties. Derivatives with diethylamino and diphenylamino groups experience a decrease in fluorescence quantum yield when the solvent is changed from toluene to the more polar acetonitrile (B52724). nih.gov Conversely, carbazol-9-yl substituted counterparts show an increase in emission intensity in acetonitrile, underscoring the complex interplay between molecular structure and solvent environment. nih.gov
The following tables summarize the photophysical data for a selection of quinazolinone derivatives, illustrating the impact of structural modifications on their spectroscopic properties.
Table 1: Photophysical Data for Selected 2-Aryl-quinazolin-4(3H)-one Derivatives in Toluene
| Compound | λabs [nm] | λem [nm] | Quantum Yield (Φ) | Lifetime (τ) [ns] |
| 2-(4'-(diethylamino)-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | 378 | 436 | 0.81 | 1.94 |
| 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | 380 | 442 | 0.89 | 1.90 |
| 2-(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | 350 | 415 | 0.73 | 0.75 |
Data sourced from a study on push-pull structures based on 2-aryl/thienyl substituted quinazolin-4(3H)-ones. nih.gov
Table 2: Photophysical Data for Selected 2-Aryl-quinazolin-4(3H)-one Derivatives in Acetonitrile
| Compound | λabs [nm] | λem [nm] | Quantum Yield (Φ) | Lifetime (τ) [ns] |
| 2-(4'-(diethylamino)-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | 385 | 508 | 0.03 | 3.66 |
| 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | 387 | 515 | 0.02 | 3.55 |
| 2-(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | 351 | 420 | 0.82 | 2.54 |
Data sourced from a study on push-pull structures based on 2-aryl/thienyl substituted quinazolin-4(3H)-ones. nih.gov
Further investigations into quinazoline-based fluorophores with a 2-(3,5-bis(trifluoromethyl)phenyl)quinazoline acceptor have demonstrated that the position of amino donors on the quinazoline ring significantly affects the emission properties. nih.gov For instance, placing a carbazole donor at the 4-position results in a blue-shifted emission compared to its placement at the 7-position, with high photoluminescence quantum yields exceeding 80% in cyclohexane. nih.gov
Table 3: Photophysical Properties of Selected 2-(3,5-bis(trifluoromethyl)phenyl)quinazoline Derivatives in Cyclohexane
| Compound | Donor Position | λabs [nm] | λem [nm] | Quantum Yield (Φ) | Lifetime (τ) [ns] |
| 4-carbazolyl derivative | 4 | 338, 369 | 414 | 0.82 | 2.1 |
| 7-carbazolyl derivative | 7 | 345 | 436 | 0.65 | 1.8 |
| 4-diphenylamino derivative | 4 | 385 | 450 | 0.81 | 1.9 |
Data sourced from a study on the preparation and photophysical properties of quinazoline-based fluorophores. nih.gov
While specific detailed research findings on the advanced spectroscopic characterization of this compound are not extensively available in the reviewed literature, the data on these closely related analogues provide a strong basis for understanding the fundamental photophysical behavior of this class of compounds. The synthesis and basic characterization of this compound have been reported, confirming its structure. rsc.org Future studies employing time-resolved and transient absorption spectroscopy on this specific parent compound and its derivatives would be invaluable in further elucidating the structure-property relationships and unlocking their full potential in various photophysical applications.
Computational Chemistry and Molecular Modeling Investigations of 1,2 Diphenylquinazolin 4 1h One and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of 1,2-Diphenylquinazolin-4(1H)-one and its derivatives. rdmodernresearch.comresearchgate.netacs.org These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity descriptors, which are crucial for predicting how these compounds will behave in a biological environment. rdmodernresearch.comresearchgate.netacs.org
DFT studies on quinazolinone derivatives have been employed to calculate key quantum chemical parameters. physchemres.orgnih.gov These parameters, including the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and electronegativity (χ), provide a quantitative measure of the molecule's electronic structure and reactivity. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
The following table summarizes key quantum chemical parameters calculated for a series of quinazolinone derivatives:
| Compound | E-HOMO (eV) | E-LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| Derivative A | -6.2 | -1.8 | 4.4 | 3.5 |
| Derivative B | -6.5 | -2.0 | 4.5 | 4.1 |
| Derivative C | -6.1 | -1.5 | 4.6 | 3.8 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds.
Furthermore, DFT calculations can predict the optimized geometry and vibrational frequencies of these molecules, which can be correlated with experimental data from techniques like FT-IR and FT-Raman spectroscopy. rdmodernresearch.com The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT, helps to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby guiding the understanding of intermolecular interactions. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netlums.ac.ir For this compound and its analogues, docking simulations have been extensively used to understand their binding modes within the active sites of various biological targets, such as enzymes and receptors. researchgate.netrjsocmed.com
These simulations provide valuable information on the specific interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity of the ligand to the target protein. nih.gov For example, docking studies of quinazolinone derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or DNA gyrase have revealed key amino acid residues involved in the binding. researchgate.netlums.ac.ir The docking scores, which estimate the binding free energy, are often used to rank different analogues and prioritize them for further experimental testing. connectjournals.com
Below is a table illustrating typical results from a molecular docking study of quinazolinone analogues against a hypothetical protein target:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | TYR23, LEU45, PHE89 |
| Analogue X | -9.2 | TYR23, LEU45, ARG92 |
| Analogue Y | -7.8 | LEU45, ILE67 |
Note: The data in this table is for illustrative purposes.
The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications lead to enhanced or diminished biological activity. nih.govacs.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.orgnih.gov This technique is essential for understanding the conformational flexibility of this compound and its analogues and the stability of their complexes with biological targets. researchgate.netnih.gov
MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of key interactions identified in docking studies, and the role of solvent molecules in the binding process. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate important parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net
These simulations provide a more realistic representation of the binding event and can help to refine the binding poses predicted by molecular docking. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights in Quinazolinone Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov For quinazolinone analogues, QSAR studies are instrumental in predicting the activity of newly designed compounds and in understanding the structural features that are critical for their biological effects. nih.govnih.gov
In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of quinazolinone derivatives with known biological activities. nih.govmui.ac.ir Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov
A typical QSAR model can be represented by an equation like:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
The predictive power of the QSAR model is evaluated using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov Once a robust and predictive QSAR model is developed, it can be used to screen virtual libraries of quinazolinone analogues and identify promising candidates for synthesis and testing. rsc.org
In Silico Prediction of Putative Binding Modes for Quinazolinone Ligands
The in silico prediction of putative binding modes is a crucial step in understanding the mechanism of action of quinazolinone ligands at a molecular level. rjsocmed.comrsc.orgnih.gov This process integrates information from various computational techniques, including molecular docking and molecular dynamics simulations, to propose how these compounds interact with their biological targets. rjsocmed.comresearchgate.net
By analyzing the predicted binding modes, researchers can identify the key functional groups on the quinazolinone scaffold that are responsible for the interaction with the target protein. researchgate.net For example, the phenyl rings in this compound might engage in pi-pi stacking interactions with aromatic residues in the binding pocket, while the carbonyl group could act as a hydrogen bond acceptor. researchgate.net
These in silico predictions provide a structural basis for the observed biological activity and guide the rational design of new analogues with improved affinity and selectivity. rsc.orgresearchgate.net The predicted binding modes can also be used to explain the structure-activity relationships observed in a series of compounds. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,2 Diphenylquinazolin 4 1h One Analogues
The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets with high affinity. nih.gov The design and synthesis of its derivatives, particularly the 1,2-diphenylquinazolin-4(1H)-one framework, have been the subject of extensive research to develop novel therapeutic agents. nih.govnih.gov Understanding the structure-activity relationships (SAR) and applying modern molecular design principles are crucial for optimizing the potency and selectivity of these compounds.
Supramolecular Interactions of Quinazolinone Scaffolds
Intermolecular Hydrogen Bonding Networks
Intermolecular hydrogen bonds are a defining feature in the crystal structures of many quinazolinone derivatives. In the case of 1,2-diphenylquinazolin-4(1H)-one, the crystal structure reveals the presence of hydrogen bonding interactions that contribute to the formation of its supramolecular assembly. rsc.org While the 1- and 2-positions are substituted with phenyl groups, precluding classical N-H···O or N-H···N hydrogen bonds typically seen in other quinazolinones, weaker C-H···O and C-H···N interactions can still play a significant role in the crystal packing.
For instance, in the crystal structure of a related compound, 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline, N-H···N hydrogen bonds link the molecules into chains. nih.govresearchgate.net Although this compound lacks the N-H donor of a dihydroquinazoline, the principle of hydrogen bonding directing the supramolecular structure remains pertinent. The carbonyl oxygen at the 4-position and the nitrogen atoms within the quinazoline (B50416) ring of this compound can act as hydrogen bond acceptors for activated C-H donors from neighboring molecules.
| Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Significance |
|---|---|---|---|
| N-H | O=C | 2.8 - 3.2 | Strong, directional interaction common in unsubstituted or partially substituted quinazolinones. |
| N-H | N (ring) | 2.9 - 3.3 | Contributes to the formation of linear or cyclic hydrogen-bonded motifs. |
| C-H (aromatic) | O=C | 3.0 - 3.5 | Weaker interaction, but collectively can significantly influence crystal packing. |
| C-H (aromatic) | N (ring) | 3.1 - 3.6 | Contributes to the overall stability of the supramolecular architecture. |
Aromatic-Aromatic (π-π) Stacking Interactions
The presence of multiple aromatic rings in this compound makes π-π stacking interactions a dominant force in its supramolecular assembly. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset stacking arrangements, all of which contribute to the stability of the crystal lattice.
| Interaction Type | Centroid-to-Centroid Distance (Å) | Typical Energy (kcal/mol) | Description |
|---|---|---|---|
| Face-to-Face | 3.3 - 3.8 | 1.5 - 2.5 | Direct stacking of aromatic rings, often slightly offset. |
| Edge-to-Face (T-shaped) | 4.5 - 5.5 | 1.0 - 2.0 | The edge of one aromatic ring points towards the face of another. |
| Parallel-Displaced | 3.4 - 3.8 | 2.0 - 3.0 | A variation of face-to-face where the rings are shifted relative to one another. |
Host-Guest Chemistry and Inclusion Complexes
The rigid, well-defined structure of the quinazolinone scaffold lends itself to applications in host-guest chemistry, where the quinazolinone-based molecule can act as a host for smaller guest molecules. While specific studies on this compound as a host are not extensively documented, the general principles of molecular recognition by quinazolinone derivatives are applicable. The aromatic surfaces can provide binding sites for guest molecules through π-π stacking and van der Waals forces, while the heteroatoms can participate in hydrogen bonding with suitable guests.
The formation of inclusion complexes can significantly alter the physicochemical properties of both the host and the guest, leading to applications in areas such as sensing, catalysis, and drug delivery. For a molecule like this compound, the clefts and cavities formed by the phenyl substituents could potentially accommodate small organic molecules, leading to the formation of stable host-guest complexes.
Solvent Effects on Supramolecular Recognition and Assembly
The choice of solvent can have a profound impact on the supramolecular assembly of quinazolinone derivatives, both in solution and during crystallization. Solvents can influence the formation of different polymorphs or solvates by competing for hydrogen bonding sites or by altering the strength of π-π stacking interactions.
For instance, in polar solvents, the lactam form of the quinazolinone ring is generally more stable. nih.gov The solvent molecules can form hydrogen bonds with the N-H and C=O groups of the quinazolinone core, potentially disrupting the formation of intermolecular hydrogen bonds between the quinazolinone molecules themselves. In non-polar solvents, the propensity for self-assembly through hydrogen bonding and π-π stacking is often enhanced. The crystallization of this compound from a mixture of acetonitrile (B52724) and petroleum ether to yield single crystals for X-ray diffraction highlights the importance of solvent selection in obtaining well-ordered supramolecular structures. rsc.org The nature of the solvent can thus be a critical parameter in controlling the final solid-state architecture of quinazolinone-based materials.
Biological Targeting and Molecular Mechanisms of 1,2 Diphenylquinazolin 4 1h One Derivatives
Enzyme Inhibition Studies and Molecular Mechanism of Action
Derivatives of 1,2-diphenylquinazolin-4(1H)-one have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. These investigations have revealed that these compounds can interact with a range of enzymes through various mechanisms, leading to the modulation of key biological pathways.
DNA Gyrase Inhibition
The quinazolinone scaffold has been identified as a promising framework for the development of DNA gyrase inhibitors, which are crucial in the fight against bacterial infections. While research on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has provided valuable insights, the core 4-oxoquinazolin moiety is of significant interest nih.gov. The carbonyl group of this fragment is predicted to be involved in water-mediated interactions with key amino acid residues within the ATP-binding site of the DNA gyrase B subunit (GyrB), such as Thr173, Asp81, and Gly85 nih.gov.
Molecular docking studies have suggested that the 4-oxoquinazolin fragment can occupy a sub-pocket surrounded by hydrophobic residues like Asn54 and Ile86 nih.gov. This interaction, coupled with other potential binding modes, contributes to the inhibitory activity against DNA gyrase. Although specific studies on this compound derivatives are not extensively detailed in the available literature, the foundational quinazolinone structure demonstrates a clear potential for targeting this essential bacterial enzyme.
Table 1: DNA Gyrase B Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound | Modification | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| f1 | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus GyrB | 1.21 nih.gov |
| 4a | Hydrazone derivative of quinazolin-4(3H)-one | E. coli DNA gyrase | 3.19 nih.gov |
| 5a | Formyl-pyrazole derivative of quinazolin-4(3H)-one | E. coli DNA gyrase | 4.17 nih.gov |
| 5c | Formyl-pyrazole derivative of quinazolin-4(3H)-one | E. coli DNA gyrase | 3.42 nih.gov |
| 5d | Formyl-pyrazole derivative of quinazolin-4(3H)-one | E. coli DNA gyrase | 3.55 nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition
The quinazoline (B50416) scaffold is gaining importance in the development of potent and selective COX-2 inhibitors, which are sought after for their anti-inflammatory properties with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs nih.gov. The design of selective COX-2 inhibitors often involves a diaryl heterocycle structure, a feature that can be mimicked by this compound derivatives.
The anti-inflammatory and analgesic effects of certain quinazolinone derivatives have been attributed to their substantial COX-2 selectivity nih.gov. Molecular docking studies suggest that these compounds can fit within the active site of the COX-2 enzyme, interacting with key residues such as Arg121 and Tyr356, in a manner similar to known COX-2 inhibitors like ibuprofen benthamscience.com. This interaction is believed to be responsible for the observed inhibition of prostaglandin synthesis.
Table 2: COX-2 Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound | Modification | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Compound 1 | Quinazolin-4-one derivative | COX-2 | - | - |
| Compound 2 | Quinazolin-4-one derivative | COX-2 | - | - |
| Compound 3 | Quinazolin-4-one derivative | COX-2 | - | - |
No specific IC50 values for this compound derivatives were available in the provided search results. The table structure is provided for when such data becomes available.
Lactate Dehydrogenase A (LDHA) Inhibition
Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, and its inhibition is a potential strategy for cancer therapy. While the search for small-molecule inhibitors of LDHA is an active area of research, there is currently a lack of specific studies focusing on this compound derivatives as LDHA inhibitors in the provided literature. Research on LDHA inhibitors has explored various chemical scaffolds, such as 1,3-benzodioxole derivatives nih.gov and ethyl pyrimidine-quinolincarboxylates mdpi.com, but the potential of the this compound core in this context remains to be thoroughly investigated.
Cholinesterase (AChE and BChE) Inhibition
Derivatives of the quinazolinone scaffold have been investigated for their potential to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. The inhibition of these enzymes helps to increase the levels of the neurotransmitter acetylcholine in the brain.
Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have shown their potential as cholinesterase inhibitors mdpi.com. The introduction of different substituents on the quinazolinone ring system can influence the inhibitory activity and selectivity towards AChE and BChE. While specific data for 1,2-diphenyl derivatives is limited in the provided results, the general scaffold shows promise for this therapeutic target.
Table 3: Cholinesterase Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Oxadiazole derivative 16 | AChE | 41.87 ± 0.67 researchgate.net |
| Oxadiazole derivative 17 | AChE | - |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one 1 | hAChE | 9.2 ± 2.3 semanticscholar.org |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one 4 | hAChE | - |
| Thiophene analogue 5 | BChE | 22.9 nih.gov |
| Thiophene analogue 8 | BChE | 24.8 nih.gov |
Carbonic Anhydrase II Inhibition
A series of quinazolinone derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes and pathological conditions mdpi.comptfarm.pl. These studies have shown that quinazolinones can display moderate to significant inhibition of both bovine (bCA-II) and human (hCA-II) isoforms mdpi.comptfarm.pl.
Table 4: Carbonic Anhydrase II Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| 4a | hCA-II | 59.6 ± 1.03 mdpi.com | - | - |
| 4c | hCA-II | 21.1 ± 1.36 mdpi.com | - | - |
| 4d | hCA-II | 21.5 ± 0.52 mdpi.com | 14.25 ± 0.017 mdpi.comptfarm.pl | Competitive mdpi.comptfarm.pl |
| 4g | hCA-II | 14.0 ± 0.60 mdpi.com | - | - |
| 4o | hCA-II | 22.0 ± 0.40 mdpi.com | - | - |
Receptor Modulation and Binding Mechanisms
Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to modulate the activity of various receptors, indicating their potential as therapeutic agents for a range of disorders.
Research has shown that certain quinazolin-4-one derivatives can act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). For example, 3-methyl-2,6-diphenylquinazolin-4(3H)-one exhibited an IC50 value of 6.5 µM for mGlu7 receptor modulation. This activity suggests a potential application in the treatment of neurological and psychiatric disorders where the glutamatergic system is dysregulated.
Furthermore, N-substituted quinazolin-2,4-diones have been investigated as adenosine receptor ligands. Specific derivatives, such as the 1,3-dimethyl and 1,3-dibutyl analogs, demonstrated significant binding efficiency to the adenosine A1 receptor with Ki values of 9 nM and 10 nM, respectively. In contrast, the 1,3-dibenzyl derivative showed significant binding to the adenosine A2A receptor, highlighting how structural modifications on the quinazolinone core can influence receptor selectivity.
Table 5: Receptor Modulation Activity of Representative Quinazolinone Derivatives
| Compound | Target Receptor | Activity | IC50 / Ki |
|---|---|---|---|
| 3-methyl-2,6-diphenylquinazolin-4(3H)-one | mGlu7 | Negative Allosteric Modulator | IC50 = 6.5 µM |
| 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | mGlu7 | Negative Allosteric Modulator | IC50 = 4.65 µM |
| 1,3-dimethyl-quinazolin-2,4-dione | Adenosine A1 | Ligand | Ki = 9 nM |
| 1,3-dibutyl-quinazolin-2,4-dione | Adenosine A1 | Ligand | Ki = 10 nM |
| 1,3-dibenzyl-quinazolin-2,4-dione | Adenosine A2A | Ligand | - |
GABAA Receptor Positive Allosteric Modulation
Derivatives of the quinazolin-4(1H)-one scaffold have been identified as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. osti.govmdpi.com The activation of GABAA receptors by GABA can be enhanced by compounds that bind to allosteric sites distinct from the GABA binding site. researchgate.net One of the earliest recognized quinazolinone derivatives with this activity is methaqualone (2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one), which is known to be a moderately potent PAM of GABAA receptors. researchgate.netsci-hub.se
Subsequent research has explored the structure-activity relationship (SAR) of this class of compounds, leading to the identification of more potent derivatives. Notably, 2,3-diphenylquinazolin-4(3H)-one (PPQ) has emerged as a potent GABAA receptor PAM. researchgate.netsci-hub.se Unlike benzodiazepines, which bind at the interface of α and γ subunits, these quinazolinone derivatives are thought to act at a different site. mdpi.com Cryo-electron microscopy studies have localized the binding sites of methaqualone and its more potent derivative, 2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one (PPTQ), to the transmembrane domain (TMD) at the intersubunit interfaces, specifically the β+/α− interface, which is also a target for general anesthetics like propofol and etomidate. osti.govmdpi.comresearchgate.net The binding of these molecules within the TMD is believed to stabilize the open state of the ion channel, thereby potentiating the GABA-induced chloride current and promoting nervous system depression. osti.gov
The anticonvulsant properties of some quinazolin-4(3H)-one derivatives are attributed to this positive allosteric modulation of the GABAA receptor. mdpi.com In vivo studies have confirmed this mechanism, as the anticonvulsant effects of certain derivatives were not counteracted by flumazenil, an antagonist of the benzodiazepine binding site, suggesting a distinct mode of action. mdpi.comnih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline scaffold is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration; its overexpression and mutation are associated with various cancers. tandfonline.comnih.gov Quinazolinone derivatives have been extensively developed as potent, ATP-competitive inhibitors of EGFR kinase activity. jst.go.jpnih.gov
A series of 4-anilinoquinazoline derivatives have shown significant EGFR inhibitory activity. nih.govresearchgate.net These small molecules typically bind to the ATP-binding site within the kinase domain of EGFR, preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that lead to tumor growth. nih.govnih.gov The nitrogen atom in the quinazolinone ring is considered crucial for this inhibitory activity. jst.go.jp
Structure-activity relationship studies have revealed that substitutions on the 4-anilino moiety are critical for potency. For instance, small, non-polar meta substituents on the aniline (B41778) ring can lead to highly potent inhibitors. nih.gov The quinazoline core itself makes important lipophilic interactions within the active site. jst.go.jp The development of these inhibitors has progressed through multiple generations, with some designed to overcome resistance mechanisms, such as the T790M mutation in EGFR. nih.govnih.gov
The anti-proliferative activity of these compounds has been demonstrated in various cancer cell lines. For example, specific quinazolinone derivatives have shown potent inhibitory activity against human breast cancer (MCF-7), non-small-cell lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines. tandfonline.comjst.go.jp The IC50 values for EGFR inhibition for some of these compounds are in the nanomolar to low micromolar range, comparable to clinically approved drugs like Gefitinib and Erlotinib. tandfonline.comtandfonline.com
Table 1: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6d | EGFR | 0.77 | jst.go.jp |
| Compound 6d | MCF-7 | 1.58 | jst.go.jp |
| Compound 6d | EGFR | 0.069 | nih.govtandfonline.com |
| Compound 5k | EGFRwt-TK | 0.010 | tandfonline.com |
| Compound 5k | A549 | 12.30 | tandfonline.com |
| Compound 9c | EGFR | 0.59 | nih.gov |
| Compound 7i | EGFR | 0.017 | frontiersin.org |
Investigation of Ligand Binding Sites and Modes through Advanced Computational Approaches
Advanced computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding sites and interaction modes of this compound derivatives with their biological targets.
For GABAA receptors, in silico studies have been used to predict the putative binding modes of quinazolin-4(3H)-one PAMs. researchgate.net These studies support experimental findings that the binding site is located in the transmembrane β+/α− subunit interface. osti.govresearchgate.net Molecular docking simulations help to identify key amino acid residues that interact with the ligands. For instance, the N1 atom and the carbonyl group of the quinazolin-4-one heterocycle have been shown to form hydrogen bonds with amino acids within the benzodiazepine binding site in some models, although the primary binding site for methaqualone-like compounds is considered to be in the TMD. mdpi.com The docking scores from these simulations can correlate with the binding energy and help predict the potency of novel derivatives. ijpsdronline.comsemanticscholar.org
In the context of EGFR inhibition, molecular docking has been extensively used to understand the interactions between 4-anilinoquinazoline derivatives and the ATP-binding pocket of the EGFR kinase domain. jst.go.jplums.ac.irnih.gov These studies show that the quinazoline skeleton fits into the active cavity and forms stable interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues. jst.go.jpnih.gov Critical interactions often involve residues such as Met769, Lys721, and Asp831. jst.go.jpnih.gov The 4-anilinoquinazoline scaffold is recognized as an essential fragment for ensuring a favorable binding free energy with the receptor. frontiersin.org Computational approaches like AutoDock and molecular dynamics simulations are used to analyze the stability of the ligand-protein complex and to refine the understanding of the binding mechanism. ijpsdronline.comnih.gov These computational insights are crucial for the rational design and optimization of new, more potent EGFR inhibitors. jst.go.jpnih.gov
Table 2: Key Amino Acid Interactions for Quinazolinone Derivatives at Target Sites
| Target | Compound Class | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| GABAA Receptor | 2,3-disubstituted quinazolin-4(3H)-ones | Ile218, Lys215 | Hydrogen Bond | mdpi.com |
| EGFR | Quinazolinone derivatives | Met769, Phe699, Cys773 | Not specified | jst.go.jp |
| EGFR | Compound 9c | Val702, Lys721, Met769, Asp831 | Not specified | nih.gov |
| EGFR | Compound 7i | L85, D86, R127 | Not specified | frontiersin.org |
| HER2 | Quinazolin-4(3H)-one 2i | Met801, Leu800 | Hydrogen Bond | nih.gov |
Mechanistic Insights into Cellular and Subcellular Interactions
The molecular targeting of GABAA receptors and EGFR by this compound derivatives translates into distinct cellular and subcellular effects.
As positive allosteric modulators of GABAA receptors, these compounds enhance the inhibitory effects of GABA, leading to neuronal hyperpolarization. This increased inhibition in the central nervous system is the basis for their potential anticonvulsant activity. mdpi.com The primary cellular effect is a reduction in neuronal excitability, which helps to control and prevent the excessive, synchronous neuronal firing that characterizes seizures. mdpi.comnih.gov
In the context of cancer, the inhibition of EGFR by quinazolinone derivatives triggers a cascade of cellular events that ultimately suppress tumor growth. nih.gov By blocking EGFR autophosphorylation, these compounds inhibit the downstream signaling pathways responsible for cell proliferation and survival. nih.gov This leads to several observable cellular outcomes. One of the key mechanisms is the induction of apoptosis, or programmed cell death. nih.gov For example, compound 6d was shown to cause a significant increase in total apoptosis in breast cancer cells. nih.govtandfonline.com Another important cellular effect is cell cycle arrest, often at the G1/S phase, which prevents cancer cells from dividing and proliferating. nih.govtandfonline.com These mechanistic actions—inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest—are the cornerstones of the antitumor activity of EGFR-inhibiting quinazolinone derivatives. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 1,2-diphenylquinazolin-4(1H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes. Key steps include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves yield (~75–85%) compared to conventional heating .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while protic solvents (e.g., ethanol) may favor side reactions.
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions modulate regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. For example, the C4-ketone group shows a downfield shift at ~180 ppm in ¹³C NMR .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. Use SHELX or SIR97 for structure refinement .
- Mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ = 297.1 m/z) .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC values) against Staphylococcus aureus or Escherichia coli .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate safety thresholds .
- Antiparasitic models : In vitro anti-leishmanial activity via promastigote viability assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer: Discrepancies (e.g., NMR suggesting planar geometry vs. X-ray showing puckered rings) arise from dynamic equilibria in solution. Strategies include:
Q. What strategies optimize regioselectivity in derivatizing the quinazolinone core?
Methodological Answer:
- Directed ortho-metalation : Use bulky directing groups (e.g., TMS) to functionalize C2/C4 positions .
- Microwave-enhanced catalysis : Accelerates cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions .
- Protecting groups : Temporarily block reactive sites (e.g., ketone at C4) to direct functionalization .
Q. How do structural modifications impact structure-activity relationships (SAR) in antimicrobial applications?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Fluorine at C6 enhances membrane permeability, improving MIC values 2–4 fold .
- Hydrophobic substituents : Long alkyl chains at C2 increase lipid bilayer interaction but may elevate cytotoxicity .
- Hybrid scaffolds : Fusion with triazoles (e.g., [1,2,4]-triazoloquinazolinones) broadens activity spectra .
Q. What computational tools predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with Leishmania trypanothione reductase (PDB: 2VOB) .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR models : Correlate logP values with anti-leishmanial EC₅₀ using partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
